molecular formula C15H10O3 B8315608 9-formyl-9H-fluorene-2-carboxylic acid

9-formyl-9H-fluorene-2-carboxylic acid

Cat. No. B8315608
M. Wt: 238.24 g/mol
InChI Key: KERSBZPZIPBPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08905235B2

Procedure details

2-Carboxy-9-formylfluorene (2.77 g, 0.012 mole) and distilled water (110 mL) were added to a round bottom flask. Sodium borohydride (8.65 g, 0.228 mole) was added slowly to the reaction solution. After approximately twenty minutes additional sodium borohydride (8.65 g, 0.228 mol) was added. After approximately 16 hours at room temperature, 1 M hydrochloric acid was added until the pH of the solution was approximately 2. The product was filtered and rinsed with distilled water. The 2-carboxy-9-hydroxymethylfluorene was dried under reduced pressure with either phosphorus pentoxide or drierite present. NMR confirmed the structure by the disappearance of the aldehyde proton and the appearance of a multiplet (three protons) centered at δ4.05 ppm, which is consistent with the proton at C-9 and the methylene of the hydroxymethyl group.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step Two
Quantity
8.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]([CH:17]=[O:18])[C:6]=2[CH:5]=1)([OH:3])=[O:2].[BH4-].[Na+].Cl>O>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]([CH2:17][OH:18])[C:6]=2[CH:5]=1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
C(=O)(O)C1=CC=2C(C3=CC=CC=C3C2C=C1)C=O
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.65 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
8.65 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a round bottom flask
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
rinsed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 2-carboxy-9-hydroxymethylfluorene was dried under reduced pressure with either phosphorus pentoxide or drierite present

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)(O)C1=CC=2C(C3=CC=CC=C3C2C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.